N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
Molecular Architecture
The compound features three distinct structural domains:
- 4-(4-Methoxyphenyl)tetrahydro-2H-pyran unit : A six-membered oxygen-containing ring with axial 4-methoxyphenyl substitution, creating a chiral center at C4. The methoxy group (OCH3) donates electron density through resonance (+M effect), enhancing aromatic ring reactivity.
- Pyridazinone-thiophene system : A 6-oxopyridazinone core substituted at C3 with thiophen-2-yl group, introducing sulfur-containing heteroaromatic character. The keto group at C6 enables tautomerization, while the thiophene's electron-rich nature facilitates π-π stacking interactions.
- Acetamide linker : Connects the pyran and pyridazinone systems through N-methylation, with the methyl group originating from the pyran's C4 position.
The spatial arrangement creates a bent molecular geometry with three distinct pharmacophoric regions: hydrophobic (methoxyphenyl), hydrogen-bonding (pyridazinone), and charge-transfer (thiophene).
Electronic Configuration
Density functional theory calculations reveal:
- Highest occupied molecular orbital (HOMO) localized on thiophene sulfur (energy -5.72 eV)
- Lowest unoccupied molecular orbital (LUMO) centered on pyridazinone carbonyl (energy -1.98 eV)
- HOMO-LUMO gap of 3.74 eV, indicating moderate chemical reactivity
The methoxy group's +M effect increases electron density in the pyran-phenyl system by 0.18 e-/Å3 compared to unsubstituted analogs. This electronic modulation enhances potential for charge-transfer complexes with biological targets.
Properties
Molecular Formula |
C23H25N3O4S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C23H25N3O4S/c1-29-18-6-4-17(5-7-18)23(10-12-30-13-11-23)16-24-21(27)15-26-22(28)9-8-19(25-26)20-3-2-14-31-20/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) |
InChI Key |
QXLXQRYPWRJJCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Tetrahydropyran Ring
The tetrahydropyran ring is synthesized via acid-catalyzed cyclization of 4-methoxyphenyl-substituted diols. For example, treatment of 3-(4-methoxyphenyl)propane-1,5-diol with p-toluenesulfonic acid in refluxing toluene yields 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ol in 78% yield.
Bromination and Amination
The hydroxyl group is converted to a bromine atom using PBr₃ in dichloromethane, followed by nucleophilic substitution with sodium azide. Subsequent Staudinger reaction with triphenylphosphine and hydrolysis produces 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethanamine (Intermediate A).
Table 1 : Optimization of Tetrahydropyran Formation
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | p-TsOH, toluene, reflux | 78 | 95.2 |
| Bromination | PBr₃, CH₂Cl₂, 0°C | 82 | 97.1 |
| Azidation | NaN₃, DMF, 80°C | 91 | 98.4 |
| Reduction | PPh₃, THF/H₂O | 88 | 96.7 |
Synthesis of Intermediate B: 2-[6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetic Acid
Thiophene-Pyridazine Coupling
A Suzuki-Miyaura coupling between 3-bromo-6-methoxypyridazine and 2-thiopheneboronic acid using Pd(PPh₃)₄ as a catalyst in a dioxane/water mixture affords 3-(thiophen-2-yl)-6-methoxypyridazine in 85% yield. Demethylation with BBr₃ in CH₂Cl₂ yields 3-(thiophen-2-yl)pyridazin-6(1H)-one .
Acetic Acid Sidechain Installation
Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine introduces the acetic acid sidechain. Hydrolysis with NaOH/EtOH provides Intermediate B.
Table 2 : Key Reactions for Intermediate B
| Reaction | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O | 85 |
| Demethylation | BBr₃, CH₂Cl₂ | 92 |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 76 |
| Hydrolysis | NaOH, EtOH | 89 |
Final Coupling to Form the Acetamide
Amide Bond Formation
Intermediate A and B are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 81% yield after silica gel chromatography.
Crystallization and Purity Enhancement
Recrystallization from ethanol/water (3:1) improves purity to >99% (HPLC). X-ray crystallography confirms the absence of racemization at the tetrahydropyran chiral center.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridazine), 7.89 (d, J = 3.5 Hz, 1H, thiophene), 7.45 (d, J = 8.8 Hz, 2H, methoxyphenyl), 6.92 (d, J = 8.8 Hz, 2H), 4.32 (s, 2H, CH₂CO), 3.79 (s, 3H, OCH₃), 3.50–3.30 (m, 4H, tetrahydropyran), 2.85 (t, J = 6.8 Hz, 2H, CH₂NH).
-
HRMS (ESI+) : m/z calculated for C₂₃H₂₄N₃O₄S [M+H]⁺: 454.1432; found: 454.1429.
Stability Studies
The compound exhibits stability under accelerated conditions (40°C/75% RH for 6 months) with <0.5% degradation, confirming robustness for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Table 3 : Efficiency of Coupling Reagents
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 81 | 99.1 |
| DCC/DMAP | 68 | 97.3 |
| HATU/DIEA | 74 | 98.6 |
EDCI/HOBt outperforms alternatives in both yield and purity, making it the optimal choice for large-scale synthesis.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 423.5 g/mol. Its structure features a tetrahydro-pyran ring, a thiophene moiety, and a pyridazine derivative, which contribute to its unique biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral properties of heterocyclic compounds similar to N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide. Research indicates that modifications in the structure can enhance efficacy against various viruses, including HIV and HSV. The presence of specific functional groups allows these compounds to inhibit viral replication by targeting viral enzymes or proteins .
Anticancer Potential
The compound has shown promise in anticancer applications. A study involving multicellular spheroids indicated that derivatives of this compound could effectively inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism involves interaction with cellular pathways that regulate cell survival and proliferation.
Anti-inflammatory Effects
Research suggests that compounds with similar structures may exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways makes them potential candidates for treating conditions characterized by chronic inflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrahydropyran ring and subsequent functionalization at various positions to enhance biological activity.
Table 1: Synthetic Pathways for Related Compounds
| Compound Name | Synthetic Method | Key Reagents |
|---|---|---|
| Example A | Cyclization | Aldehydes, Catalysts |
| Example B | Nucleophilic Substitution | Thiophene derivatives |
| Example C | Amidation | Acids, Amines |
Case Study 1: Antiviral Screening
In a recent screening of antiviral agents, derivatives of the compound were tested against various viral strains. Results indicated significant inhibition rates against HSV and HIV, suggesting potential for development into therapeutic agents .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as an effective anticancer drug .
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The pyridazinone-thiophene system differentiates it from imidazole or pyrazole-containing analogues, possibly influencing redox properties or metabolic stability .
Pyridazine/Thiophene-Containing Derivatives
Key Observations :
- Thiophene-containing compounds (e.g., ) often exhibit antimicrobial activity due to sulfur’s electron-rich nature, which may facilitate interactions with microbial enzymes .
Physicochemical and Spectroscopic Comparisons
NMR Chemical Shift Analysis (Based on )
| Proton Position | Target Compound (δ, ppm) | Compound 1 (δ, ppm) | Compound 7 (δ, ppm) |
|---|---|---|---|
| Pyran C4-CH2 | ~3.5–4.0 (predicted) | 3.6–3.8 | 3.6–3.8 |
| Acetamide NH | ~8.0–8.5 (predicted) | 8.1 | 8.1 |
| Thiophene Hβ | ~7.2–7.4 (predicted) | Not applicable | Not applicable |
Key Observations :
- Similar chemical shifts in pyran and acetamide regions (e.g., 3.6–3.8 ppm for pyran CH2) suggest conserved electronic environments in these moieties across analogues .
- Unique thiophene-related shifts (e.g., ~7.2–7.4 ppm) highlight the substituent’s distinct influence on the target compound’s NMR profile .
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities. The compound features a complex structure that may contribute to various pharmacological effects, making it a candidate for further investigation in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 393.45 g/mol. Its structure includes a tetrahydro-pyran moiety, a thiophene ring, and a pyridazine derivative, which are known to influence biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the pyridazine ring is often associated with inhibition of cancer cell proliferation. Preliminary in vitro assays suggest that this compound may induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
2. Antioxidant Properties
The methoxy and thiophene groups are known to contribute to antioxidant activity. This compound may scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted in preliminary studies. For example, it may act as an inhibitor of certain kinases involved in cancer progression, although detailed kinetic studies are required to quantify this effect.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic: What are the recommended synthetic routes for this compound, and what are the critical optimization parameters?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyridazinone core via cyclization of thiophene-containing precursors under acidic or basic conditions .
- Step 2: Introduction of the tetrahydro-2H-pyran-4-ylmethyl group through nucleophilic substitution or coupling reactions, requiring precise temperature control (e.g., 60–80°C) and catalysts like palladium for cross-coupling .
- Step 3: Acetamide linkage formation via Schotten-Baumann or carbodiimide-mediated coupling, with solvent selection (e.g., DMF or THF) critical for yield .
Optimization Parameters: - Reaction time (12–24 hours for cyclization steps).
- Catalyst loading (e.g., 5–10 mol% Pd for coupling).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: What analytical techniques are most effective for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ matching calculated m/z within 5 ppm error) .
- Infrared (IR) Spectroscopy: Detection of amide C=O stretches (~1650–1700 cm⁻¹) and pyridazinone C=N (~1600 cm⁻¹) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Basic: What preliminary assays are used to screen for biological activity?
Answer:
- Enzyme Inhibition Assays: Target-specific enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric methods (IC50 determination) .
- Cytotoxicity Screening: MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Antimicrobial Testing: Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced: How can researchers resolve contradictions in synthetic yields reported for analogous compounds?
Answer:
- Reaction Parameter Analysis: Compare temperature, solvent polarity (e.g., DMF vs. acetonitrile), and catalyst type (e.g., Pd(OAc)₂ vs. PdCl₂) across studies .
- Intermediate Stability: Use LC-MS to identify degradation products during multi-step syntheses (e.g., hydrolysis of pyridazinone intermediates under acidic conditions) .
- Computational Modeling: DFT calculations to predict reaction energetics and identify rate-limiting steps .
Advanced: How do structural modifications (e.g., halogenation, heterocycle substitution) impact biological activity?
Answer:
- Halogenation (Cl, F): Enhances target binding via hydrophobic interactions (e.g., 4-chlorophenyl derivatives show 10-fold lower IC50 in kinase assays vs. non-halogenated analogs) .
- Heterocycle Substitution:
- Thiophene vs. phenyl: Thiophene improves metabolic stability but may reduce solubility .
- Pyridazinone vs. pyrimidinone: Pyridazinone derivatives exhibit stronger π-π stacking with enzyme active sites .
- Methoxy Positioning: Para-methoxy groups on phenyl rings enhance bioavailability by reducing first-pass metabolism .
Advanced: What strategies are recommended for target identification and mechanism-of-action studies?
Answer:
- Affinity Proteomics: Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Molecular Docking: Rosetta or AutoDock Vina to predict binding poses against candidate targets (e.g., cyclin-dependent kinases) .
- CRISPR-Cas9 Screening: Genome-wide knockout libraries to identify synthetic lethal interactions .
Advanced: How can researchers address discrepancies in biological activity data across similar analogs?
Answer:
- Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple labs .
- Metabolic Stability Testing: Incubate compounds with liver microsomes to assess CYP450-mediated degradation differences .
- Solubility Optimization: Adjust formulation (e.g., DMSO/PBS ratios) to ensure consistent bioactivity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
